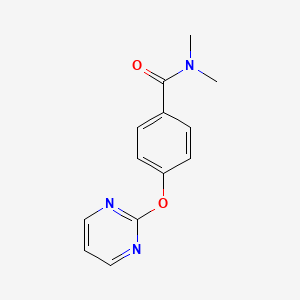

![molecular formula C18H16FN3O2 B5526747 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole” is a chemical compound that contains a benzoxazole ring and a piperazine ring . The benzoxazole ring is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The piperazine ring is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Molecular Structure Analysis

The molecular structure of “2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole” can be characterized by techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Agricultural Chemistry: Herbicide Development

The compound has been identified as a potential herbicide, particularly for use in soybean fields. It operates by inducing the accumulation of porphyrin compounds under light and oxygen conditions, leading to irreversible damage to cell membrane structure and function . This selective contact herbicide is absorbed by the shoots and leaves of weeds, offering a promising application in the management of annual broadleaf and some grassy weeds in agricultural settings.

Medicinal Chemistry: Antibacterial Agents

Derivatives of the benzoxazole and piperazine structure, similar to “Z354331294”, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promise in combating bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The hybrid structure of benzoxazole and piperazine has been leveraged to develop new antibacterial agents, which could lead to novel treatments for bacterial infections .

Pharmaceutical Research: Antipsychotic Medications

The piperazine moiety within “Z354331294” is known for its wide range of biological activities, including antipsychotic effects. Compounds with this structure act as dopamine and serotonin antagonists and are used in antipsychotic drug substances. The research into such compounds continues to be of high interest for the development of new medications for psychiatric disorders .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18-20-15-6-1-2-7-16(15)24-18/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZKOSKDRWBNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzooxazol-2-ylpiperazin-1-yl)(3-fluorophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)